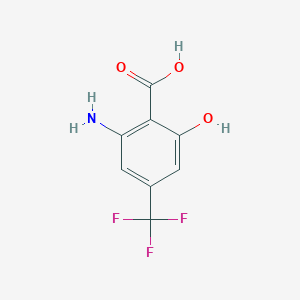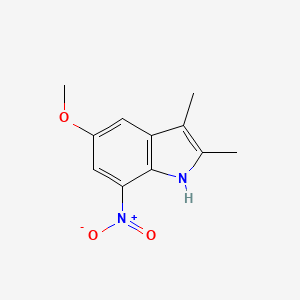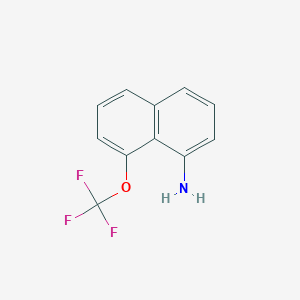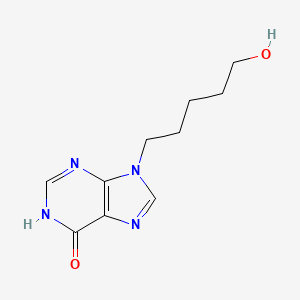
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-120°C)
Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
化学反应分析
Types of Reactions
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of 3,4-dihydroquinazoline derivatives.
科学研究应用
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of various enzymes and receptors.
Biological Studies: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
Quinazolinone Derivatives: Exhibiting various pharmacological activities, including anti-cancer and anti-microbial properties.
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorine atom allows for diverse substitution reactions, making it a versatile scaffold for drug design.
属性
分子式 |
C9H5ClN2O3 |
|---|---|
分子量 |
224.60 g/mol |
IUPAC 名称 |
2-chloro-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-6-3-4(8(14)15)1-2-5(6)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13) |
InChI 键 |
OUNYQQXOCCENSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)








![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)


![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)
